Higher Intrinsic Activity at Human Dopamine D2 Receptors Compared to Aripiprazole
Bifeprunox mesylate displays significantly higher intrinsic agonist activity at human dopamine D2 receptors than aripiprazole. In CHO cells expressing low receptor densities, bifeprunox produced a greater maximal effect relative to dopamine than aripiprazole did [1]. This higher intrinsic activity is also reflected in its lower antagonist activity relative to aripiprazole [1]. The finding is corroborated by functional assays showing bifeprunox stimulated [35S]-GTPγS binding by 26.3% of the maximal apomorphine response, compared to 25.6% for aripiprazole, with a pEC50 of 8.97 for bifeprunox versus 8.56 for aripiprazole [2]. Additionally, bifeprunox recognized 69% of human cloned D2Long receptors as being in the D2(High) state, compared to only 41% for aripiprazole, indicating higher potency and efficacy at D2 [3].
| Evidence Dimension | Intrinsic activity at human dopamine D2 receptors |
|---|---|
| Target Compound Data | Bifeprunox: higher intrinsic activity; 26.3% maximal [35S]-GTPγS binding; pEC50 8.97; 69% D2(High) receptor recognition; Ki = 1.3 nM at D2Long |
| Comparator Or Baseline | Aripiprazole: lower intrinsic activity; 25.6% maximal [35S]-GTPγS binding; pEC50 8.56; 41% D2(High) receptor recognition; Ki = 9.6 nM at D2Long |
| Quantified Difference | Bifeprunox has 2.3× lower Ki (1.3 vs 9.6 nM) and recognizes 68% more D2(High) receptors (69% vs 41%) |
| Conditions | Human cloned D2Long receptors; [35S]-GTPγS binding in Sf9 insect cells expressing human D2L; CHO cells expressing low/high density human D2L/S |
Why This Matters
Higher intrinsic activity predicts different functional outcomes in D2 receptor-mediated assays and may explain clinical differences in efficacy and side effect liability.
- [1] Tadori Y, Kitagawa H, Forbes RA, McQuade RD, Stark A, Kikuchi T. Differences in agonist/antagonist properties at human dopamine D(2) receptors between aripiprazole, bifeprunox and SDZ 208-912. Eur J Pharmacol. 2007 Nov 28;574(2-3):103-11. View Source
- [2] Cosi C, Carilla-Durand E, Assié MB, Ormiere AM, Maraval M, Leduc N, Newman-Tancredi A. Partial agonist properties of the antipsychotics SSR181507, aripiprazole and bifeprunox at dopamine D2 receptors: G protein activation and prolactin release. Eur J Pharmacol. 2006 Mar 27;535(1-3):135-44. View Source
- [3] Seeman P. Dopamine D2(High) receptors moderately elevated by bifeprunox and aripiprazole. Synapse. 2008 Dec;62(12):902-8. View Source
